3-[(4-Bromo-2-methylphenoxy)methyl]piperidine
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Overview
Description
3-[(4-Bromo-2-methylphenoxy)methyl]piperidine is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.2 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine. It is known for its unique structure, which includes a piperidine ring and a brominated phenoxy group.
Preparation Methods
The synthesis of 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine typically involves the reaction of 4-bromo-2-methylphenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(4-Bromo-2-methylphenoxy)methyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Bromo-2-methylphenoxy)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group can enhance binding affinity to certain targets, while the piperidine ring can influence the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Bromo-2-methylphenoxy)methyl]piperidine include:
4-Bromo-2-methylphenol: A precursor in the synthesis of the target compound.
3-Bromo-4-methylpyridine: Another brominated compound used in similar synthetic applications.
4-Bromo-3-methylphenol: Used in the synthesis of various organic compounds.
Compared to these compounds, this compound is unique due to its combination of a piperidine ring and a brominated phenoxy group, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-bromo-2-methylphenoxy)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHVYIJEZGXFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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